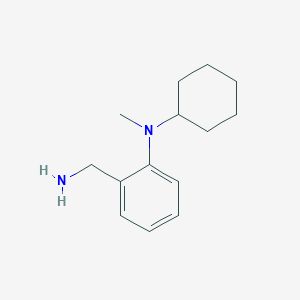
2-(Aminomethyl)-N-cyclohexyl-N-methylaniline
描述
2-(Aminomethyl)-N-cyclohexyl-N-methylaniline is an organic compound that features a cyclohexyl group, a methyl group, and an aminomethyl group attached to an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline can be achieved through several synthetic routes. One common method involves the reductive amination of N-cyclohexyl-N-methylaniline with formaldehyde and ammonium chloride in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, and automated systems can control reaction parameters to optimize efficiency.
化学反应分析
Types of Reactions
2-(Aminomethyl)-N-cyclohexyl-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Various substituted aniline derivatives.
科学研究应用
2-(Aminomethyl)-N-cyclohexyl-N-methylaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Aminomethyl)-N-cyclohexyl-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclohexyl and methyl groups provide hydrophobic interactions, stabilizing the compound within the target site. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
相似化合物的比较
Similar Compounds
2-(Aminomethyl)pyridine: Shares the aminomethyl group but has a pyridine ring instead of an aniline moiety.
N-cyclohexyl-N-methylaniline: Lacks the aminomethyl group but has similar cyclohexyl and methyl substitutions.
2-(Aminomethyl)indole: Contains an indole ring, providing different electronic properties compared to aniline.
Uniqueness
2-(Aminomethyl)-N-cyclohexyl-N-methylaniline is unique due to the combination of its functional groups, which confer specific reactivity and interaction profiles
属性
IUPAC Name |
2-(aminomethyl)-N-cyclohexyl-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16(13-8-3-2-4-9-13)14-10-6-5-7-12(14)11-15/h5-7,10,13H,2-4,8-9,11,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSIVBBGUDOXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC=CC=C2CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Cyclopropylmethyl)[(pyridin-4-yl)methyl]amine](/img/structure/B1385842.png)
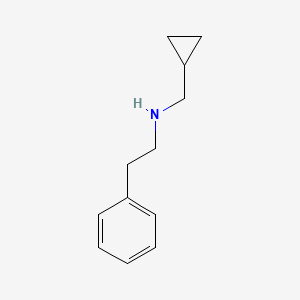
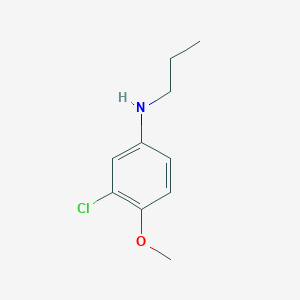
![2-[(4-Bromo-3-methylphenyl)amino]ethan-1-ol](/img/structure/B1385848.png)
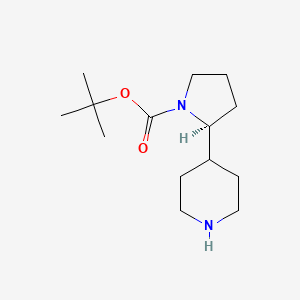
![(Cyclopropylmethyl)[(3-nitrophenyl)methyl]amine](/img/structure/B1385850.png)
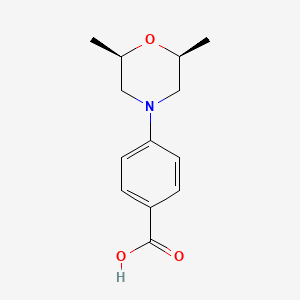
![1-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperazine](/img/structure/B1385853.png)
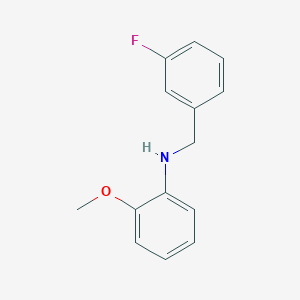
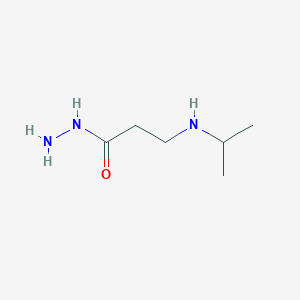
![3-[Cyclohexyl(methyl)amino]propanohydrazide](/img/structure/B1385857.png)
![3-[(3-Hydroxypropyl)amino]-N-methylpropanamide](/img/structure/B1385858.png)
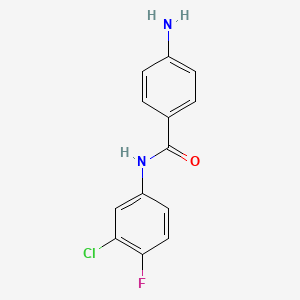
![N-(3-Amino-4-chlorophenyl)-2-[4-(tert-pentyl)-phenoxy]acetamide](/img/structure/B1385864.png)
